2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
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Overview
Description
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations of Ethyl Compounds
The reaction of amines with ethyl compounds prepared from ethyl acetate resulted in various substituted propenoates and afforded compounds with pyrazolyl, pyridopyrimidinone, pyranopyrandione, and chromenedione structures (Stanovnik et al., 2005).
Generation of Diverse Compounds
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was utilized in various alkylation and ring closure reactions to create a wide array of compounds. This process yielded dithiocarbamates, thioethers, and facilitated the alkylation of monocyclic NH-azoles, ketones, pyrrole, and indoles. Additionally, ring closure reactions produced pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine derivatives (Roman, 2013).
Catalysis and Polymerization
Zinc(II) Carboxylate Complexes in Polymerization
Pyrazolyl compounds were combined with zinc(II) acetate and dinitrobenzoic acid to form bidentate complexes. These complexes were active catalysts in the copolymerization of CO2 and cyclohexene oxide, producing poly(cyclohexene carbonate) and cyclohexene carbonate under specific conditions (Matiwane, Obuah, & Darkwa, 2020).
Nickel(II) Catalyzed Polymerization
Pyrazolylamine ligands were synthesized and reacted with nickel to form complexes. These complexes, when activated with aluminum co-catalysts, catalyzed the oligomerization or polymerization of ethylene, producing butene, hexene, and highly branched polyethylene depending on the co-catalyst and solvent used (Obuah et al., 2014).
Biological and Medical Applications
Amine-Modified Hydrogels for Medical Applications
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, leading to enhanced thermal stability and significant antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Antitumor, Antifungal, and Antibacterial Agents
Novel compounds synthesized from the reaction of hydroxymethyl pyrazole derivatives with primary amines showed promising antitumor, antifungal, and antibacterial activities, identifying pharmacophore sites crucial for such biological activities (Titi et al., 2020).
Cytotoxicity Evaluation of Pyrazolyl Derivatives
Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, making them potential candidates for anticancer agents (Alam et al., 2018).
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-9-8-10(11-4-3-7-15-11)13-14(9)6-5-12/h3-4,7-8H,2,5-6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJWNHTQKEQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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